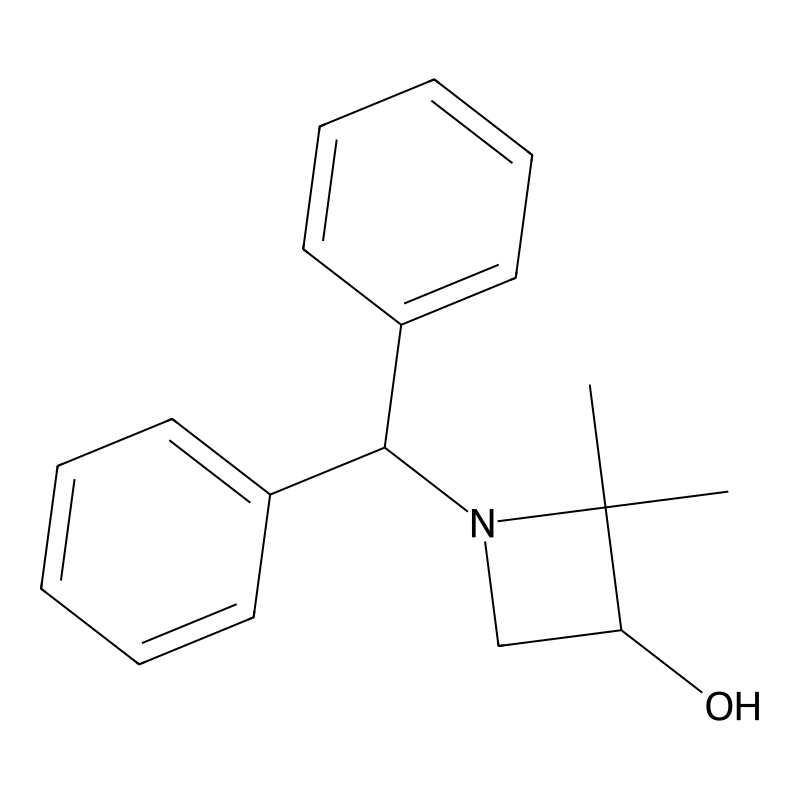1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL is an organic compound classified as an azetidine, a four-membered nitrogen-containing heterocyclic structure. Its molecular formula is and it has a molar mass of approximately 267.37 g/mol . The compound features a diphenylmethyl group and a hydroxyl group attached to the azetidine ring, contributing to its unique chemical properties and potential biological activities.
- Oxidation: This can lead to the formation of N-oxides when treated with oxidizing agents like potassium permanganate.
- Reduction: Reducing agents such as lithium aluminum hydride can convert it into amine derivatives.
- Substitution Reactions: The diphenylmethyl group may be replaced by other nucleophiles under suitable conditions .
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL exhibits significant biological activity. It is known for its effects on neurotransmitter systems, influencing dopamine, norepinephrine, serotonin, acetylcholine, glutamate, and gamma-aminobutyric acid pathways. This compound has been studied for its potential in enhancing wakefulness and alertness, making it relevant in treating conditions such as narcolepsy and sleep disorders . Additionally, it shows promise in antimicrobial and anticancer research due to its structural characteristics.
The synthesis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL typically involves several key steps:
- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving β-amino alcohols or β-amino esters.
- Introduction of the Diphenylmethyl Group: This is generally done using Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
- Hydroxylation: The hydroxyl group is introduced via oxidation reactions using hydrogen peroxide or m-chloroperbenzoic acid .
In industrial settings, continuous flow synthesis techniques may be employed to enhance efficiency and yield by utilizing microreactors for better control over reaction conditions.
The compound finds applications across various fields:
- Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
- Biology: Investigated for potential biological activities including antimicrobial and anticancer properties.
- Medicine: Explored as a therapeutic agent due to its unique structural features.
- Industry: Utilized in developing new materials and chemical processes.
Research on 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL has highlighted its interactions with several biological targets. Notably, it antagonizes histamine H1 receptors which plays a crucial role in its wakefulness-promoting effects. Environmental factors such as diet and stress levels can influence the drug's metabolism and efficacy .
Several compounds share structural similarities with 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amine | Similar azetidine structure; amine instead of alcohol | Potentially different pharmacological effects |
| Modafinil (also known as 1-(Diphenylmethyl)-2-oxo-4-(pyrrolidin-1-yl)acetamide) | Shares diphenylmethyl group; different functional groups | Established use in treating sleep disorders |
| 1-benzyl-2,2-dimethylazetidin-3-one | Benzyl group instead of diphenylmethyl | Variation in reactivity due to different substituents |
These compounds illustrate the diversity within the azetidine class while highlighting the unique characteristics of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL that make it particularly noteworthy in pharmacological research .








